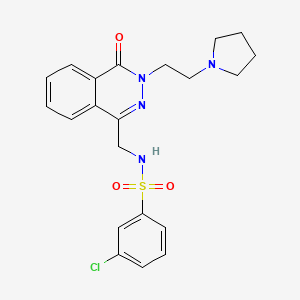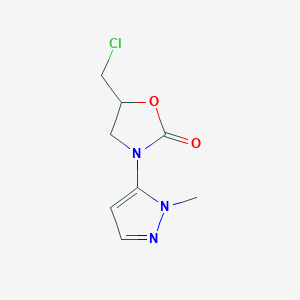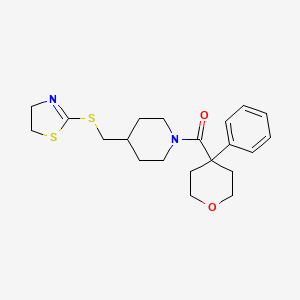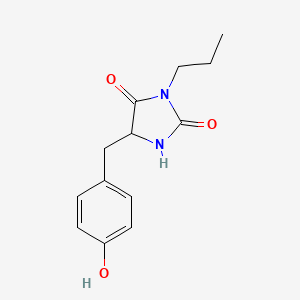
3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a chemically intricate compound, with potential implications in various scientific disciplines such as chemistry, biology, and medicine. The compound's structure, featuring a pyrrolidine and a sulfonamide group, allows for a diverse range of chemical reactions and biological interactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide typically involves multi-step reactions, starting from readily available precursors.
Synthesis of the Intermediate: : A common intermediate is 4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazine, which is synthesized through the cyclization of appropriate precursors under controlled conditions.
Sulfonamidation: : The final step involves the reaction of the intermediate with benzenesulfonamide under mild to moderate conditions, often employing catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up through optimized synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis techniques are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, forming N-oxides.
Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : The aromatic ring can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.
Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: : Lewis acids such as aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions vary widely, depending on the specific conditions and reagents. For example, oxidation might yield N-oxide derivatives, while reduction could yield different amine derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology and Medicine: The compound's biological activity is of significant interest. It has been investigated for its potential as an enzyme inhibitor, given the sulfonamide group's known inhibitory properties. Additionally, its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Industry: In industrial chemistry, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonamide group.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, often through the formation of stable complexes. The sulfonamide group can inhibit enzymes by binding to their active sites, while the chlorinated aromatic ring might facilitate interactions with hydrophobic pockets in proteins.
Molecular Targets and Pathways:Enzyme Inhibition: : The compound can inhibit enzymes by mimicking substrate molecules, thereby blocking their active sites.
Signal Transduction Pathways: : It may interact with proteins involved in cell signaling, potentially affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds:
3-chloro-N-(4-(2-(piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methylbenzenesulfonamide
3-chloro-N-((4-oxo-3-(2-(morpholin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
Uniqueness: What sets 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide apart is the specific arrangement of functional groups, which confer unique reactivity and biological activity. The pyrrolidine moiety, in particular, is less common among similar compounds, providing distinctive properties and applications.
This compound’s versatility and potential applications make it a fascinating subject for further research and development. What part of this piqued your interest the most?
Properties
IUPAC Name |
3-chloro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c22-16-6-5-7-17(14-16)30(28,29)23-15-20-18-8-1-2-9-19(18)21(27)26(24-20)13-12-25-10-3-4-11-25/h1-2,5-9,14,23H,3-4,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCJSSVYNRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,4-DIFLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2888746.png)
![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2888747.png)
![N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2888752.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2888755.png)





![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
